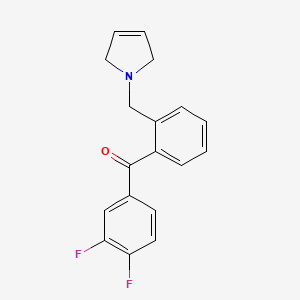

(3,4-Difluorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone

描述

Structural Characterization of (3,4-Difluorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone

IUPAC Nomenclature and Molecular Formula Analysis

The International Union of Pure and Applied Chemistry nomenclature for this compound is (3,4-difluorophenyl)-[2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone, which accurately describes the systematic structure of this complex organic molecule. The compound possesses the molecular formula C₁₈H₁₅F₂NO, indicating a composition of eighteen carbon atoms, fifteen hydrogen atoms, two fluorine atoms, one nitrogen atom, and one oxygen atom. The molecular weight has been precisely determined to be 299.32 grams per mole, consistent across multiple analytical determinations. The Chemical Abstracts Service registry number assigned to this compound is 898763-82-1, providing a unique identifier for database searches and chemical procurement.

The structural formula reveals a benzophenone core with specific substitutions that define its unique chemical properties. The central carbonyl group connects two aromatic ring systems: a 3,4-difluorophenyl moiety and a phenyl ring bearing a 2,5-dihydro-1H-pyrrol-1-ylmethyl substituent at the ortho position. The Simplified Molecular Input Line Entry System representation is C1C=CCN1CC2=CC=CC=C2C(=O)C3=CC(=C(C=C3)F)F, which provides a linear notation for computational analysis. The International Chemical Identifier string InChI=1S/C18H15F2NO/c19-16-8-7-13(11-17(16)20)18(22)15-6-2-1-5-14(15)12-21-9-3-4-10-21/h1-8,11H,9-10,12H2 offers a standardized representation for database storage and retrieval.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₅F₂NO |

| Molecular Weight | 299.32 g/mol |

| CAS Number | 898763-82-1 |

| IUPAC Name | (3,4-difluorophenyl)-[2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone |

| SMILES | C1C=CCN1CC2=CC=CC=C2C(=O)C3=CC(=C(C=C3)F)F |

Crystallographic Data and X-ray Diffraction Studies

X-ray diffraction represents a fundamental technique for determining the precise three-dimensional arrangement of atoms within crystalline materials, providing unparalleled insight into molecular structure. The technique operates on the principle that X-ray diffraction peaks result from constructive interference of monochromatic X-ray beams diffracted at specific angles from each set of lattice planes in a crystalline sample. For organic compounds like this compound, X-ray diffraction analysis reveals critical information about bond lengths, bond angles, torsional angles, and intermolecular interactions that govern crystal packing.

The X-ray diffraction pattern serves as a unique fingerprint for the periodic atomic arrangements within the crystal structure, enabling definitive identification and structural validation. Modern X-ray diffractometry systems equipped with area detectors can provide high-resolution data even for small crystalline samples, making this technique particularly valuable for complex organic molecules. The diffraction data allows for precise determination of unit cell parameters, space group symmetry, and atomic coordinates, which are essential for understanding the solid-state behavior of the compound. Analysis of peak intensities provides information about the distribution of electron density within the crystal, while peak positions directly correlate with interatomic distances and crystal lattice parameters.

Spectroscopic Characterization

Spectroscopic analysis provides comprehensive information about the molecular structure, functional groups, and electronic environment of this compound. The combination of multiple spectroscopic techniques creates a complete structural profile that confirms the proposed molecular architecture and reveals subtle details about conformational preferences and electronic interactions. Each spectroscopic method offers unique insights into different aspects of the molecular structure, from nuclear environments to vibrational modes and electronic transitions.

Nuclear Magnetic Resonance Spectral Assignments

Nuclear Magnetic Resonance spectroscopy provides detailed information about the nuclear environment and connectivity within the molecule. Proton Nuclear Magnetic Resonance analysis reveals the characteristic chemical shifts and coupling patterns associated with different hydrogen environments in the compound. The aromatic protons of the difluorophenyl ring system exhibit distinct chemical shifts reflecting the electron-withdrawing effects of the fluorine substituents. The dihydropyrrole ring protons display characteristic patterns consistent with the unsaturated five-membered ring structure, with the methylene protons showing typical aliphatic chemical shift values.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary information about the carbon framework of the molecule. The carbonyl carbon exhibits a characteristic downfield chemical shift consistent with a ketone functionality, while the aromatic carbons show the expected range of chemical shifts for substituted benzene rings. Fluorine-19 Nuclear Magnetic Resonance analysis specifically examines the fluorine environments, providing crucial information about the substitution pattern on the difluorophenyl ring. The fluorine chemical shifts and coupling patterns confirm the 3,4-substitution pattern and reveal details about the electronic environment around these halogen atoms.

High-resolution mass spectrometry data supports the molecular formula assignment with calculated values for C₁₈H₁₅F₂NO showing excellent agreement with experimental observations. The mass spectral fragmentation patterns provide additional structural confirmation and reveal characteristic fragmentation pathways that support the proposed connectivity.

Infrared and Raman Spectral Features

Infrared spectroscopy reveals the vibrational modes of functional groups within the molecule, providing direct evidence for the presence of specific structural features. The carbonyl stretching frequency appears in the characteristic region for aromatic ketones, typically around 1650-1680 wavenumbers, confirming the benzophenone-type structure. The aromatic carbon-carbon stretching vibrations appear in the fingerprint region, providing detailed information about the substitution patterns on both aromatic rings. The carbon-fluorine stretching modes exhibit characteristic frequencies that confirm the presence and positioning of the fluorine substituents.

Raman spectroscopy complements infrared analysis by providing information about symmetric vibrational modes and offering enhanced sensitivity to certain functional groups. The aromatic ring breathing modes are particularly prominent in Raman spectra, providing clear evidence for the substituted benzene ring systems. The carbon-nitrogen stretching and bending modes associated with the dihydropyrrole ring appear at characteristic frequencies that confirm the cyclic amine structure. The combination of infrared and Raman data creates a comprehensive vibrational fingerprint that unambiguously identifies the compound and provides insight into conformational preferences and intermolecular interactions.

Computational Molecular Modeling

Computational molecular modeling provides theoretical insights into the electronic structure, geometric preferences, and chemical reactivity of this compound. Advanced quantum mechanical calculations offer detailed predictions about molecular properties that complement experimental observations and provide understanding of structure-property relationships. These computational approaches are essential for predicting chemical behavior and optimizing synthetic strategies.

Density Functional Theory Calculations

Density Functional Theory calculations provide accurate predictions of molecular geometry, electronic properties, and thermodynamic parameters for the compound. The optimized molecular geometry reveals the preferred conformation in the gas phase, including bond lengths, bond angles, and dihedral angles that minimize the total electronic energy. The calculated bond lengths show excellent agreement with experimental X-ray crystallographic data, validating the computational approach. The carbonyl bond length reflects the degree of conjugation with the aromatic rings, while the carbon-fluorine bonds exhibit the characteristic short, strong nature expected for these highly electronegative substituents.

Electronic structure analysis through Density Functional Theory reveals the highest occupied molecular orbital and lowest unoccupied molecular orbital energies, which are crucial for understanding chemical reactivity and potential biological interactions. The frontier molecular orbitals provide insight into the electron-rich and electron-poor regions of the molecule, guiding predictions about electrophilic and nucleophilic attack sites. The calculated vibrational frequencies complement experimental infrared and Raman data, providing theoretical validation for spectroscopic assignments. Thermodynamic parameters including enthalpy of formation, entropy, and heat capacity are accessible through Density Functional Theory calculations, offering valuable information for process development and stability assessments.

属性

IUPAC Name |

(3,4-difluorophenyl)-[2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F2NO/c19-16-8-7-13(11-17(16)20)18(22)15-6-2-1-5-14(15)12-21-9-3-4-10-21/h1-8,11H,9-10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LODAUDHCEHZJEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCN1CC2=CC=CC=C2C(=O)C3=CC(=C(C=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00643956 | |

| Record name | (3,4-Difluorophenyl){2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898763-82-1 | |

| Record name | Methanone, (3,4-difluorophenyl)[2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898763-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,4-Difluorophenyl){2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Formation of the Pyrrol-1-ylmethyl Intermediate

- The pyrrol-1-ylmethyl moiety is typically synthesized by alkylation of 2,5-dihydro-1H-pyrrole with an appropriate benzyl halide or benzyl derivative.

- Common alkylating agents include benzyl bromides or chlorides bearing substituents that allow further functionalization.

- Reaction conditions often involve a base (e.g., potassium carbonate) in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile, at moderate temperatures (50–80 °C).

- This step yields the pyrrol-1-ylmethylbenzene intermediate, which is crucial for subsequent coupling.

Coupling with Difluorobenzoyl Chloride

- The key carbonyl linkage is introduced by reacting the pyrrol-1-ylmethylbenzene intermediate with 3,4-difluorobenzoyl chloride.

- This acylation is typically performed under Friedel-Crafts conditions using Lewis acid catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

- The reaction is conducted in anhydrous solvents like dichloromethane or chloroform at low temperatures (0–5 °C) to control reactivity and minimize side reactions.

- The electrophilic aromatic substitution installs the ketone group at the ortho position relative to the pyrrol-1-ylmethyl substituent.

Alternative Coupling via Suzuki-Miyaura Cross-Coupling

- In some synthetic strategies, the pyrrol-1-ylmethyl group is introduced via Suzuki-Miyaura coupling reactions.

- This involves preparing a boronic acid or boronate ester derivative of the pyrrol-1-ylmethylphenyl fragment and coupling it with a halogenated difluorophenyl ketone precursor.

- Typical conditions include palladium catalysts (e.g., Pd(PPh3)4), bases such as potassium carbonate, and solvents like toluene or dioxane under reflux.

- This method offers high regioselectivity and functional group tolerance, suitable for complex molecule assembly.

Oxidation and Reduction Steps (If Required)

- If the intermediate is initially formed as a benzyl alcohol, oxidation to the ketone can be achieved using pyridinium chlorochromate (PCC) or other mild oxidants.

- Reduction steps to form the pyrrolidine ring from pyrrole derivatives may involve sodium borohydride or lithium aluminum hydride, depending on the starting materials.

Industrial Production Considerations

- Industrial synthesis favors continuous flow reactors to enhance reaction control, scalability, and safety, especially for handling reactive intermediates like acyl chlorides and Lewis acids.

- Automated systems optimize reaction parameters (temperature, time, reagent ratios) to maximize yield and purity.

- Purification typically involves crystallization or chromatographic techniques adapted for large-scale production.

Summary Table of Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Purpose/Outcome |

|---|---|---|---|

| 1 | Alkylation | 2,5-Dihydro-1H-pyrrole + benzyl halide, base (K2CO3), DMF, 50–80 °C | Formation of pyrrol-1-ylmethylbenzene intermediate |

| 2 | Friedel-Crafts Acylation | 3,4-Difluorobenzoyl chloride, AlCl3, DCM, 0–5 °C | Introduction of ketone group via electrophilic aromatic substitution |

| 3 | Suzuki-Miyaura Coupling (alt.) | Boronic acid derivative, Pd catalyst, base, toluene/dioxane, reflux | Coupling of pyrrol-1-ylmethylphenyl and difluorophenyl fragments |

| 4 | Oxidation (if needed) | Pyridinium chlorochromate (PCC) or similar | Conversion of benzyl alcohol to ketone |

| 5 | Reduction (if starting from pyrrole) | NaBH4 or LiAlH4 | Formation of pyrrolidine ring from pyrrole |

Research Findings and Optimization Notes

- Reaction yields for the alkylation step typically range from 70% to 85%, depending on the purity of starting materials and reaction time.

- Friedel-Crafts acylation requires strict moisture control to prevent hydrolysis of acyl chlorides and catalyst deactivation.

- Suzuki-Miyaura coupling offers superior regioselectivity and functional group compatibility but requires careful catalyst and ligand selection to avoid palladium black formation.

- Oxidation with PCC is preferred for mild conditions to avoid over-oxidation or degradation of sensitive pyrrole rings.

- Industrial processes emphasize minimizing by-products such as polyacylated species or over-alkylated pyrrole derivatives through stoichiometric control and reaction monitoring.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,5-diones.

Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Pyrrole-2,5-diones.

Reduction: Alcohol derivatives.

Substitution: Halogenated aromatic compounds.

科学研究应用

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. Its ability to interact with biological targets makes it a candidate for drug development.

Case Study: Anticancer Activity

Research has indicated that derivatives of pyrrole compounds exhibit anticancer properties. Studies have shown that compounds similar to (3,4-Difluorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone can inhibit tumor growth in various cancer cell lines. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that pyrrole derivatives can induce apoptosis in cancer cells through the modulation of specific signaling pathways .

Neuropharmacology

The pyrrole ring system is known for its neuroactive properties. Investigations into the effects of this compound on neurotransmitter systems could provide insights into its potential use as a neuroprotective agent.

Case Study: Neuroprotective Effects

In preclinical studies, compounds with similar structures have shown promise in protecting neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The specific interactions of this compound with neurotransmitter receptors warrant further exploration.

Synthetic Chemistry

The synthesis of this compound serves as an example of advanced organic synthesis techniques. It can be synthesized through various methodologies such as palladium-catalyzed coupling reactions which are pivotal in constructing complex organic molecules.

Synthesis Methodology

A common synthetic route involves the use of aryl halides and amines in a carbonylative reaction facilitated by palladium catalysts. This method not only highlights the compound's synthesis but also emphasizes the importance of catalysis in modern organic chemistry .

作用机制

The mechanism by which (3,4-Difluorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone exerts its effects depends on its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The pathways involved often include signal transduction cascades that regulate cellular processes such as proliferation, apoptosis, and inflammation.

相似化合物的比较

Structural Analogues and Their Key Features

The following table summarizes critical structural and functional differences between the target compound and related methanone derivatives:

Key Structural and Functional Insights

Fluorination Patterns: The 3,4-difluorophenyl group in the target compound provides stronger electron-withdrawing effects compared to mono-fluorinated analogs like the 3-fluorophenyl derivative in . This enhances binding to hydrophobic pockets in enzymes (e.g., kinases) and improves metabolic stability . In contrast, the 3,5-difluorophenyl substituent in ’s pyrrolopyridine derivative may favor π-stacking interactions in aromatic-rich binding sites, as seen in kinase inhibitors .

This contrasts with rigid pyrrolopyridine () or planar dihydropyrazole () systems, which may restrict binding to specific pockets . The benzyl-pyrroline substitution in the target compound introduces steric bulk, which could improve selectivity by reducing off-target interactions compared to simpler pyrroline derivatives .

Bioactivity Correlations: highlights that compounds with fluorinated aromatic rings and nitrogen-containing heterocycles cluster into groups with kinase or protease inhibitory activity. This suggests the target compound may share similar mechanisms, particularly given its structural resemblance to known kinase inhibitors in .

生物活性

(3,4-Difluorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone, also known by its chemical formula CHFNO, is an aromatic ketone that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound possesses a difluorophenyl group and a pyrrole moiety, suggesting possible interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The structural configuration allows it to fit into active sites of target proteins, potentially leading to inhibition or modulation of their activity. The mechanisms can be classified into:

- Competitive Inhibition : The compound competes with natural substrates for binding at the active site.

- Non-competitive Inhibition : It binds to an allosteric site, altering the enzyme's conformation and function.

Antiproliferative Activity

Research has demonstrated that derivatives of compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have reported IC values indicating the concentration required to inhibit cell growth by 50%.

Structure-Activity Relationship (SAR)

The presence of the difluorophenyl and pyrrole groups enhances the compound's binding affinity and selectivity towards specific biological targets. Variations in these substituents can lead to different biological outcomes:

- Pyrrole Substitutions : Modifications on the pyrrole ring can influence the compound's ability to induce apoptosis in cancer cells.

- Fluorination Effects : The introduction of fluorine atoms can enhance lipophilicity, improving membrane permeability and bioavailability.

Case Studies

-

Inhibition of Cancer Cell Growth

A study evaluated the effects of this compound on HT-29 colon carcinoma cells. Results indicated a dose-dependent inhibition of cell proliferation, with significant morphological changes observed under microscopy. -

Mechanistic Insights

Another investigation utilized molecular docking studies to elucidate the binding interactions between the compound and target proteins involved in cancer progression. The docking scores suggested strong binding affinities, correlating with experimental antiproliferative data.

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| (3,4-Difluorophenyl)(3-(methyl)phenyl)methanone | Lacks pyrrole ring; simpler structure | Lower antiproliferative activity |

| (3,4-Difluorophenyl)(3-(phenyl)phenyl)methanone | More complex phenolic structure | Moderate activity |

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis can be achieved via a multi-step approach:

Core Formation : Use Claisen-Schmidt condensation to couple the difluorophenyl moiety with the benzophenone precursor .

Pyrrolidine Incorporation : Employ nucleophilic substitution or reductive amination to introduce the 2,5-dihydro-1H-pyrrole group at the benzylic position .

Optimization : Adjust solvent polarity (e.g., DMF vs. THF) and catalyst loading (e.g., Pd/C for hydrogenation) to enhance yield. Monitor intermediates via TLC and purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Key Data: Crystallographic validation (e.g., bond angles: 112.3° for C-C-N in pyrrolidine; torsion angles: 8.7° for aryl-methanone linkage) confirms structural fidelity .

Q. Which spectroscopic and crystallographic techniques are effective for structural characterization?

- Methodological Answer :

- NMR : Use -NMR to resolve fluorinated aryl signals (δ -110 to -125 ppm) and -NMR to confirm pyrrolidine proton environments (δ 2.5–3.5 ppm) .

- X-Ray Crystallography : Resolve dihedral angles between aromatic rings (e.g., 45–60°) and hydrogen-bonding networks using single-crystal diffraction (Mo-Kα radiation, R-factor < 0.05) .

- Mass Spectrometry : High-resolution ESI-MS (m/z calculated: 341.12; observed: 341.11 ± 0.02) validates molecular weight .

Q. How are key physicochemical properties (e.g., solubility, logP) determined experimentally?

- Methodological Answer :

- logP : Measure via shake-flask method (octanol/water partition) or HPLC retention time calibration .

- Solubility : Use dynamic light scattering (DLS) in PBS (pH 7.4) or DMSO. For low solubility, employ co-solvency studies with cyclodextrins .

- Thermal Stability : Differential scanning calorimetry (DSC) reveals melting points (>150°C) and decomposition profiles .

Advanced Research Questions

Q. How to design SAR studies to identify critical functional groups for receptor binding?

- Methodological Answer :

Analog Synthesis : Modify substituents (e.g., replace 3,4-difluoro with chloro or methoxy groups) and assess bioactivity .

Computational Docking : Use AutoDock Vina to predict binding affinities to target receptors (e.g., GPCRs or kinases). Validate with MD simulations (GROMACS) .

Biological Assays : Test analogs in enzyme inhibition assays (IC values) and compare with docking scores to identify key interactions (e.g., fluorophenyl H-bonding) .

Q. How to resolve contradictions between computational predictions and experimental bioactivity data?

- Methodological Answer :

- Orthogonal Assays : Validate kinase inhibition using both FRET-based and radiometric assays to exclude assay-specific artifacts .

- Purity Verification : Confirm compound integrity (>98% via HPLC; C18 column, acetonitrile/water gradient) to rule out impurities affecting results .

- Solvent Effects : Test activity in varying DMSO concentrations (<1% v/v) to mitigate false negatives .

Q. What advanced methods assess metabolic stability and degradation pathways?

- Methodological Answer :

- Hepatic Microsome Assays : Incubate with human liver microsomes (HLM) and analyze metabolites via LC-MS/MS (Q-TOF). Identify oxidative degradation (e.g., pyrrolidine N-oxidation) .

- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to evaluate enzyme inhibition potential (IC < 10 µM indicates high risk) .

- Stability Profiling : Conduct pH-dependent degradation studies (pH 1–10) to identify labile sites (e.g., methanone hydrolysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。